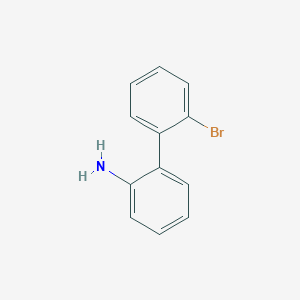

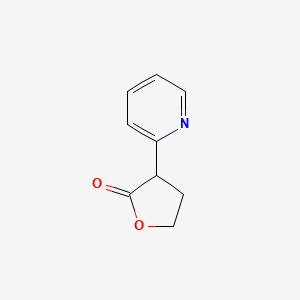

![molecular formula C20H26ClI B3181124 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride CAS No. 5421-53-4](/img/structure/B3181124.png)

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride

Descripción general

Descripción

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is a type of iodonium salt . It is a powerful photoredox catalyst widely used in the biomedical industry. It efficiently induces radical reactions and aids in synthesizing various drug compounds .

Synthesis Analysis

Iodonium salts, such as this compound, are not soluble in non-polar solvents. Therefore, polar solvents like methanol and chloroform are needed to dissolve the monomers when it acts as a photoinitiator . The synthesis of new types of iodonium salts has been a focus in recent years, mainly to improve solubility in less polar solvents and reduce toxicity .Physical and Chemical Properties Analysis

The melting point of this compound is 213 °C . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Precursor for Electrophilic Radiofluorination

- It is used as a precursor molecule for electrophilic radiofluorination and other 4-iodophenylation reactions. Products from these reactions can serve as reagents for transition metal catalyzed cross coupling and other metal organic reactions (Cardinale, Ermert, & Coenen, 2012).

Synthesis of Optically Active Hybrid Assemblies

- It's used in the synthesis of various optically active nanoscale-size tetranuclear assemblies held together by coordination bonds, forming chiral hybrid iodonium-transition metal molecular squares (Olenyuk, Whiteford, & Stang, 1996).

Surface Modification

- This compound can modify surfaces via generation of aryl radicals activated by UV light. This process allows for simple one-step surface patterning with organic functional groups (Guselnikova et al., 2019).

NIR Sensitized Radical Photopolymerization

- The reactivity of new iodonium salts is studied with near-infrared initiated radical polymerization, functioning as a radical initiator in various chemical reactions (Brömme et al., 2015).

Trigger for Assembling Oxygen Heterocycles

- Iodonium ions from bis(pyridine)iodonium tetrafluoroborate react with ortho-alkynyl-substituted carbonyl compounds and different nucleophiles to produce valuable iodinated heterocycles (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Preparation of Chiral Building Blocks

- It is used for regioselective iodination in the preparation of chiral building blocks like BINAP dioxide, which are further used in asymmetric synthesis (Shimada et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bis(4-(tert-butyl)phenyl)iodonium chloride is primarily used as a photoacid generator (PAG) . Its primary targets are the monomers in a polymerization reaction .

Mode of Action

The compound acts as a photoinitiator . Upon exposure to light, it undergoes photo-induced cleavage , generating a strong acid that initiates the polymerization process . The presence of a tert-butyl group on the benzene ring makes the associated bonds more susceptible to this cleavage .

Biochemical Pathways

The generated acid from the photoinitiation process interacts with the monomers, causing them to link together and form a polymer . This is the primary biochemical pathway affected by Bis(4-(tert-butyl)phenyl)iodonium chloride.

Result of Action

The result of the action of Bis(4-(tert-butyl)phenyl)iodonium chloride is the formation of a polymer from the monomers present in the reaction . This polymer formation is crucial in various industrial applications, including the creation of photoresists in semiconductor fabrication .

Action Environment

The action of Bis(4-(tert-butyl)phenyl)iodonium chloride is influenced by environmental factors such as light and humidity. Light is necessary for the photo-induced cleavage that initiates the polymerization process . On the other hand, the compound should be stored away from light and moisture, as it is sensitive to both .

Propiedades

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPUIEDIXRYPTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969182 | |

| Record name | Bis(4-tert-butylphenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5421-53-4 | |

| Record name | Bis(4-tert-butylphenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.